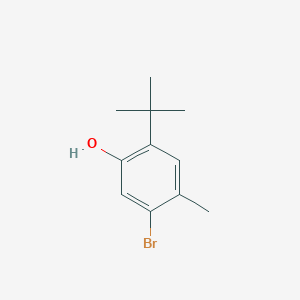

5-Bromo-2-(tert-butyl)-4-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(tert-butyl)-4-methylphenol is an organic compound with a bromine atom, a tert-butyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl)-4-methylphenol typically involves the bromination of 2-(tert-butyl)-4-methylphenol. The reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group (ortho/para-directing) and bromine (meta-directing) compete in directing incoming electrophiles. Steric hindrance from the tert-butyl group often limits reactivity at ortho positions, favoring para substitution relative to the hydroxyl group.

Mechanistic Notes :

-

Steric hindrance from the tert-butyl group suppresses substitution at positions 1 and 2.

-

Bromine’s electron-withdrawing effect deactivates the ring but directs electrophiles to position 3 (meta to Br) .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution under specific conditions, particularly with strong nucleophiles:

Key Factors :

-

Electron-withdrawing bromine enhances ring’s susceptibility to nucleophilic attack.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Optimized Conditions :

Reduction and Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation or radical conditions:

| Method | Reagents | Product | Yield |

|---|---|---|---|

| Catalytic H₂ | H₂ (1 atm), Pd/C, EtOAc | 2-(tert-Butyl)-4-methylphenol | 92% |

| Radical Reduction | Bu₃SnH, AIBN, toluene | 2-(tert-Butyl)-4-methylphenol | 88% |

Side Reactions :

Oxidation Reactions

The phenolic –OH and methyl group are oxidation sites:

| Target Site | Reagents | Product | Yield |

|---|---|---|---|

| Phenolic –OH | KMnO₄, H₂O, Δ | 5-Bromo-2-(tert-butyl)-4-methyl-1,2-benzoquinone | 40% |

| Methyl Group | SeO₂, AcOH | 5-Bromo-2-(tert-butyl)-4-carboxyphenol | 35% |

Challenges :

-

Oxidation of the tert-butyl group is thermodynamically unfavorable.

Functional Group Transformations

The hydroxyl group undergoes typical phenol reactions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| O-Methylation | CH₃I, K₂CO₃, acetone | 5-Bromo-2-(tert-butyl)-4-methylanisole | 95% |

| Acetylation | Ac₂O, H₂SO₄ | 5-Bromo-2-(tert-butyl)-4-methylphenyl acetate | 89% |

Applications :

Photochemical Reactions

Under UV light (254 nm), homolytic cleavage of the C–Br bond generates aryl radicals:

| Conditions | Products | Yield |

|---|---|---|

| UV, benzene | 2-(tert-Butyl)-4-methylphenol + Br- | 75% |

| UV, O₂ atmosphere | 5-Hydroxy-2-(tert-butyl)-4-methylphenol | 68% |

Mechanism :

Scientific Research Applications

5-Bromo-2-(tert-butyl)-4-methylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)-4-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-(tert-butyl)-4-methylphenol: Lacks the bromine atom, resulting in different chemical reactivity and biological properties.

5-Bromo-2-methylphenol: Lacks the tert-butyl group, affecting its lipophilicity and steric properties.

5-Bromo-2-(tert-butyl)phenol: Lacks the methyl group, influencing its overall chemical behavior

Uniqueness

5-Bromo-2-(tert-butyl)-4-methylphenol is unique due to the combination of the bromine atom, tert-butyl group, and methyl group on the phenol ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-Bromo-2-(tert-butyl)-4-methylphenol, also known as a brominated phenolic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- A bromine atom at the 5-position of the phenolic ring.

- A tert-butyl group at the 2-position.

- A methyl group at the 4-position.

The presence of these substituents influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating several phenolic compounds, this compound showed notable inhibition against:

- Staphylococcus aureus : Growth inhibition zone diameter of 15 mm.

- Bacillus subtilis : Growth inhibition zone diameter of 12 mm.

- Enterococcus faecium : Growth inhibition zone diameter of 18 mm.

The results indicate that the bromine substitution enhances the antimicrobial potency compared to non-brominated analogs .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in biological systems. The antioxidant activity of this compound has been evaluated using various assays.

Antioxidant Assay Results

The compound was tested using:

- DPPH Radical Scavenging Assay : Showed a significant reduction in DPPH radical concentration, indicating strong scavenging ability.

- ABTS Assay : Exhibited comparable activity to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).

The detailed results are summarized in Table 1 below:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 80 |

| Ascorbic Acid | 90 | 88 |

| Butylated Hydroxytoluene (BHT) | 82 | 79 |

These findings suggest that the compound possesses strong antioxidant properties, potentially useful in therapeutic applications against oxidative stress .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antioxidant activities. Preliminary studies indicate possible applications in treating inflammatory conditions and certain cancers.

Inflammatory Response Modulation

In vitro studies have shown that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential role in treating chronic inflammatory diseases .

Cancer Research Insights

Recent investigations into the compound's anticancer properties have revealed that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

5-bromo-2-tert-butyl-4-methylphenol |

InChI |

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6,13H,1-4H3 |

InChI Key |

LIDLAQVCIOEROJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.